2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound featuring a unique combination of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Imidazole Ring: : The initial step involves the synthesis of the imidazole ring by reacting 4-bromobenzaldehyde with 3-chlorobenzylamine under acidic conditions to form the intermediate imine. This intermediate is then cyclized using a suitable dehydrating agent like phosphorus oxychloride (POCl3) to yield the imidazole core.
-
Thioether Formation: : The imidazole derivative is then reacted with thiourea in the presence of a base such as potassium carbonate (K2CO3) to introduce the thioether linkage, forming the 2-thioimidazole derivative.
-
Acylation: : The final step involves the acylation of the thioimidazole derivative with isopropyl chloroacetate in the presence of a base like triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the imidazole ring or the aromatic halides, using reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
-
Substitution: : The aromatic bromine and chlorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives, dehalogenated products
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of new polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the aromatic halides may interact with hydrophobic pockets in proteins, altering their function. The thioether linkage can also participate in redox reactions, impacting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-((5-(4-chlorophenyl)-1-(3-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-((5-(4-fluorophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Uniqueness
The uniqueness of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide lies in its specific combination of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-6-8-15(21)9-7-14)25(20)17-5-3-4-16(22)10-17/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAKBCINLGBLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.